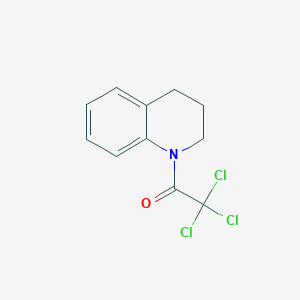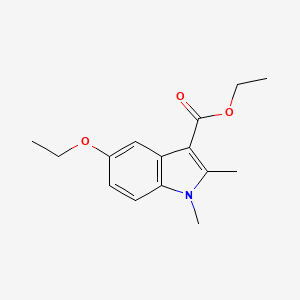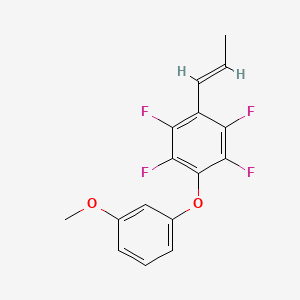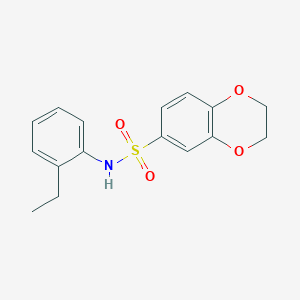![molecular formula C18H19FN2O2 B5802981 2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5802981.png)
2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide is a chemical compound that is commonly referred to as "DAA-1097." It is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases.
作用机制
DAA-1097 works by inhibiting the activity of an enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are molecules that play a role in regulating pain, inflammation, and other physiological processes. By inhibiting FAAH, DAA-1097 increases the levels of endocannabinoids in the body, which can lead to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
DAA-1097 has been shown to have several biochemical and physiological effects. In cancer research, DAA-1097 has been shown to induce apoptosis in cancer cells and inhibit their growth. In neurodegenerative disease research, DAA-1097 has been shown to protect against neuronal damage and improve cognitive function. In autoimmune disorder research, DAA-1097 has been shown to suppress the immune response and reduce inflammation.
实验室实验的优点和局限性
One advantage of DAA-1097 is that it is a small molecule inhibitor, which makes it easier to synthesize and study in the laboratory. However, one limitation of DAA-1097 is that it is not very selective for FAAH and can also inhibit other enzymes in the body. This can lead to unwanted side effects and limit its therapeutic potential.
未来方向
There are several future directions for the study of DAA-1097. One direction is to develop more selective inhibitors of FAAH that do not have unwanted side effects. Another direction is to study the effects of DAA-1097 in combination with other drugs or therapies to enhance its therapeutic potential. Additionally, more research is needed to fully understand the mechanism of action of DAA-1097 and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, DAA-1097 is a small molecule inhibitor that has potential therapeutic applications in the treatment of various diseases. Its mechanism of action involves inhibiting the activity of FAAH, which can lead to a reduction in pain and inflammation. While DAA-1097 has several advantages for laboratory experiments, it also has limitations that need to be addressed. Future research directions for DAA-1097 include developing more selective inhibitors, studying its effects in combination with other therapies, and further understanding its mechanism of action.
合成方法
The synthesis of DAA-1097 involves several steps. The first step involves the reaction of 4-fluoroaniline with 2,2-dimethylpropanoic anhydride, which results in the formation of 4-fluoro-N-(2,2-dimethylpropanoyl)aniline. This intermediate is then reacted with 2-aminobenzamide in the presence of a catalyst to form DAA-1097.
科学研究应用
DAA-1097 has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, neurodegenerative diseases, and autoimmune disorders. In cancer research, DAA-1097 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, DAA-1097 has been shown to protect against neuronal damage and improve cognitive function. In autoimmune disorder research, DAA-1097 has been shown to suppress the immune response and reduce inflammation.
属性
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-18(2,3)17(23)21-15-7-5-4-6-14(15)16(22)20-13-10-8-12(19)9-11-13/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTXWWHSVCHISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)
![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea](/img/structure/B5802934.png)


![1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802958.png)

![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5802966.png)
![1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)


![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)